6,6-Dimethylspiro[3.4]octan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,6-Dimethylspiro[34]octan-2-ol is an organic compound with the molecular formula C10H18O It is a spiro compound, which means it has a unique structure where two rings are connected through a single atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6,6-Dimethylspiro[3.4]octan-2-ol can be achieved through several methods. One common approach involves the annulation of cyclopentane rings. This method typically employs readily available starting materials and conventional chemical transformations. The reaction conditions often include the use of strong acids or bases to facilitate the formation of the spiro structure .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions: 6,6-Dimethylspiro[3.4]octan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the hydroxyl group and the spiro structure, which can influence the reactivity of the compound .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions may involve halogenating agents or nucleophiles under specific conditions .
Major Products Formed: The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation of this compound can lead to the formation of ketones or carboxylic acids, while reduction may yield various alcohol derivatives .
Wissenschaftliche Forschungsanwendungen
6,6-Dimethylspiro[3.4]octan-2-ol has several applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be studied for its potential pharmacological properties, including its interactions with biological targets. Industrially, it can be used in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of 6,6-Dimethylspiro[3.4]octan-2-ol involves its interaction with specific molecular targets. The hydroxyl group in the compound can form hydrogen bonds with various biological molecules, influencing their activity. The spiro structure may also play a role in its binding affinity and specificity towards certain targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 6,6-Dimethylspiro[3.4]octan-2-ol include other spiro compounds such as 6,6-Dimethylspiro[3.4]octan-5-ol and 2,6-Diazaspiro[3.4]octane. These compounds share the spiro structure but differ in the functional groups attached to the rings .
Uniqueness: What sets this compound apart is its specific combination of the spiro structure with a hydroxyl group at the 2-position.
Eigenschaften
Molekularformel |
C10H18O |
---|---|
Molekulargewicht |
154.25 g/mol |
IUPAC-Name |
7,7-dimethylspiro[3.4]octan-2-ol |
InChI |
InChI=1S/C10H18O/c1-9(2)3-4-10(7-9)5-8(11)6-10/h8,11H,3-7H2,1-2H3 |
InChI-Schlüssel |
XJYFAJFEROMRTO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC2(C1)CC(C2)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.